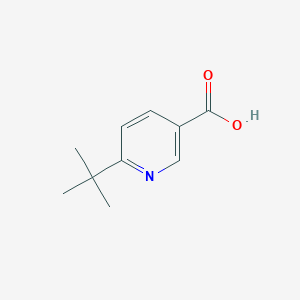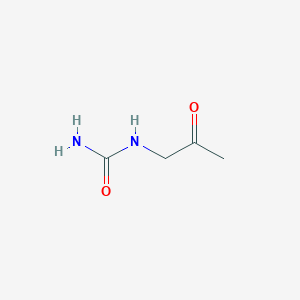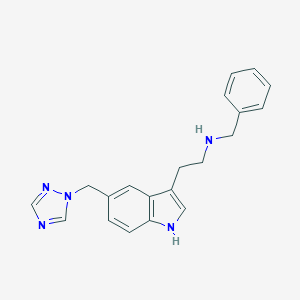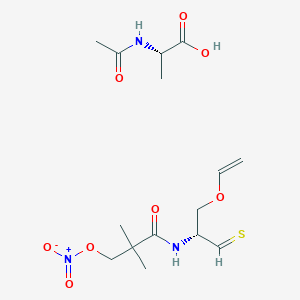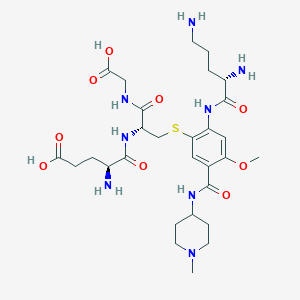![molecular formula C7H5BrN2 B152697 7-Bromoimidazo[1,2-a]pyridine CAS No. 808744-34-5](/img/structure/B152697.png)
7-Bromoimidazo[1,2-a]pyridine
Overview
Description
7-Bromoimidazo[1,2-a]pyridine, also known as 7-BIMP, is an organic compound belonging to the heterocyclic family of compounds. It is an aromatic molecule with a fused five-membered ring structure containing nitrogen and bromine atoms. 7-BIMP has been extensively studied for its various applications in scientific research, such as drug development, biological assays, and organic synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for 7-BIMP.
Scientific Research Applications
Synthesis Techniques and Chemical Transformations
- The Suzuki–Miyaura borylation reaction, using palladium catalysis, is a key method for preparing various active agents, including derivatives of 7-Bromoimidazo[1,2-a]pyridine. These derivatives have shown potential as anti-cancer and anti-tuberculosis agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
- Microwave-assisted synthesis is an efficient method for creating diverse sets of 3-bromoimidazo[1,2-a]pyridines, demonstrating good yields and simplifying the production of related imidazoheterocycles (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).
- Ionic liquid promoted synthesis offers a simplified and reusable approach for producing 3-aminoimidazo[1,2-a]pyridines, highlighting the utility of green chemistry in synthesis methods (Shaabani, Soleimani, & Maleki, 2006).
Photocatalytic and Chemodivergent Applications
- Visible light-mediated photocatalytic bromination using CBr4 as a bromine source has been demonstrated for the synthesis of 2-aryl-3-bromoimidazo[1,2-a]pyridines, showing the potential of photocatalysis in the modification of these compounds (Lee, Jung, & Kim, 2020).
- Chemodivergent synthesis techniques have been employed to create N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines, showcasing the versatility of these compounds in different chemical reactions (Liu et al., 2019).
Antimicrobial and Anti-Cancer Applications
- Certain selenylated imidazo[1,2-a]pyridines have been explored for their potential in breast cancer chemotherapy, showing significant inhibition of cell proliferation and induction of apoptosis in cancer cells (Almeida et al., 2018).
- Synthesis of dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives from maleimide has demonstrated potential as new classes of antimicrobial agents, indicating the broad scope of these compounds in therapeutic applications (Salhi et al., 2020).
Mechanism of Action
Target of Action
7-Bromoimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
Imidazo[1,2-a]pyridines are known for their ability to undergo direct functionalization, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given the broad pharmacological activities of imidazo[1,2-a]pyridine derivatives, it is likely that multiple pathways are impacted .
Pharmacokinetics
The compound’s molecular weight (197032) and LogP (219) suggest that it may have favorable bioavailability .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Action Environment
It is generally recommended to handle the compound in a well-ventilated area and avoid dust formation to ensure safety .
Future Directions
Imidazo[1,2-a]pyridines, including 7-Bromoimidazo[1,2-a]pyridine, continue to attract substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a focus of recent research, aiming to improve the ecological impact of the classical schemes .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which 7-Bromoimidazo[1,2-a]pyridine belongs, can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially involve interactions with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASOJRLJBDCVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568171 | |
| Record name | 7-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
808744-34-5 | |
| Record name | 7-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromoimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




